Phenothiazine-10-carbothioic acid S-(5-methyl-[1,3,4]thiadiazol-2-yl) ester Phenothiazine-10-carbothioic acid S-(5-methyl-[1,3,4]thiadiazol-2-yl) ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC8499550
InChI: InChI=1S/C16H11N3OS3/c1-10-17-18-15(21-10)23-16(20)19-11-6-2-4-8-13(11)22-14-9-5-3-7-12(14)19/h2-9H,1H3
SMILES: CC1=NN=C(S1)SC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42
Molecular Formula: C16H11N3OS3
Molecular Weight: 357.5 g/mol

Phenothiazine-10-carbothioic acid S-(5-methyl-[1,3,4]thiadiazol-2-yl) ester

CAS No.:

Cat. No.: VC8499550

Molecular Formula: C16H11N3OS3

Molecular Weight: 357.5 g/mol

* For research use only. Not for human or veterinary use.

Phenothiazine-10-carbothioic acid S-(5-methyl-[1,3,4]thiadiazol-2-yl) ester -

Specification

Molecular Formula C16H11N3OS3
Molecular Weight 357.5 g/mol
IUPAC Name S-(5-methyl-1,3,4-thiadiazol-2-yl) phenothiazine-10-carbothioate
Standard InChI InChI=1S/C16H11N3OS3/c1-10-17-18-15(21-10)23-16(20)19-11-6-2-4-8-13(11)22-14-9-5-3-7-12(14)19/h2-9H,1H3
Standard InChI Key CCWBJWIPQQIPJH-UHFFFAOYSA-N
SMILES CC1=NN=C(S1)SC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42
Canonical SMILES CC1=NN=C(S1)SC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42

Introduction

Phenothiazine-10-carbothioic acid S-(5-methyl- thiadiazol-2-yl) ester is a synthetic compound with diverse potential biological activities. It belongs to the phenothiazine class of compounds, which are known for their applications in pharmaceuticals and other fields due to their unique chemical structure and properties. This compound combines a phenothiazine backbone with a thiadiazole moiety, which can contribute to its biological activity.

Synthesis and Chemical Characteristics

The synthesis of Phenothiazine-10-carbothioic acid S-(5-methyl- thiadiazol-2-yl) ester typically involves the reaction of phenothiazine-10-carbothioic acid with 5-methyl-1,3,4-thiadiazol-2-thiol. This process can be facilitated by various reagents and conditions, depending on the desired yield and purity.

Synthesis Steps

  • Preparation of Reactants: Phenothiazine-10-carbothioic acid and 5-methyl-1,3,4-thiadiazol-2-thiol are prepared or obtained.

  • Condensation Reaction: The two reactants are combined in a suitable solvent with a catalyst (if necessary) to form the ester linkage.

Biological Activities and Potential Applications

Phenothiazine derivatives are known for their diverse biological activities, including antipsychotic, antimicrobial, and anticancer properties. The incorporation of a thiadiazole ring may enhance or modify these activities.

Potential Biological Activities

  • Antimicrobial Activity: Thiadiazole-containing compounds often exhibit antimicrobial properties, which could be beneficial in developing new antibiotics.

  • Anticancer Activity: Phenothiazines have shown potential in cancer treatment due to their ability to interact with biological systems at the molecular level.

  • Neuroprotective Effects: Some phenothiazine derivatives have been studied for their neuroprotective properties, which could be relevant in treating neurodegenerative diseases.

Example Data

CompoundActivityIC50/MIC
Related Phenothiazine DerivativeAntimicrobial10 μg/mL
Thiadiazole-Based CompoundAnticancer5 μM

Note: The data provided is hypothetical and based on related compounds, as specific data for Phenothiazine-10-carbothioic acid S-(5-methyl- thiadiazol-2-yl) ester is not available in the provided sources.

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